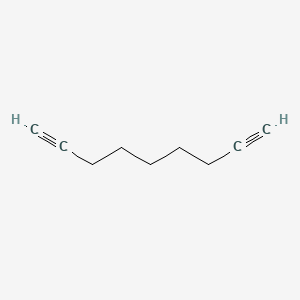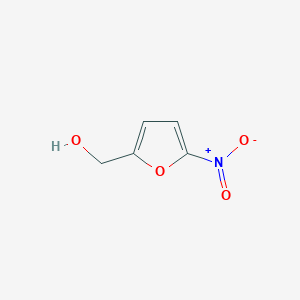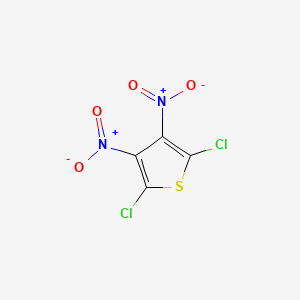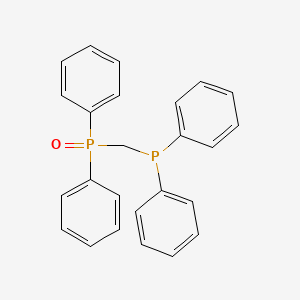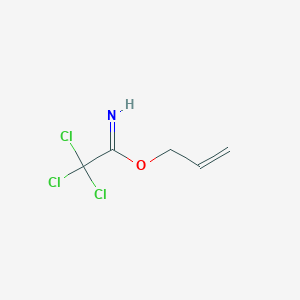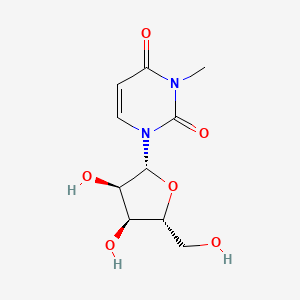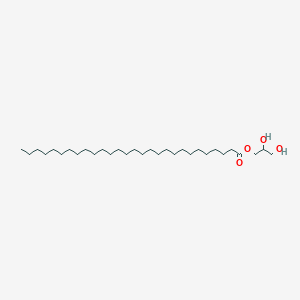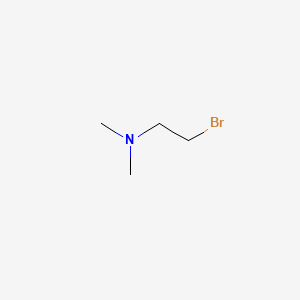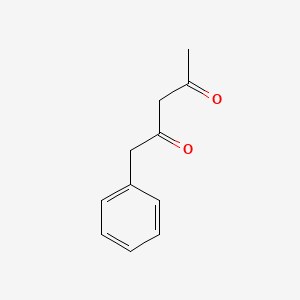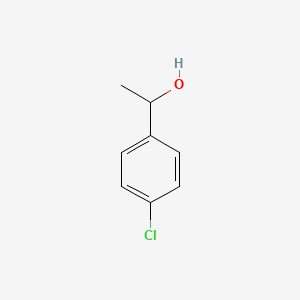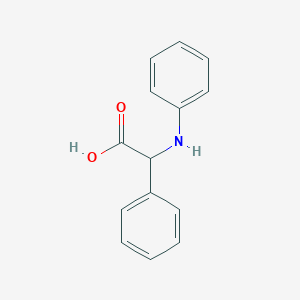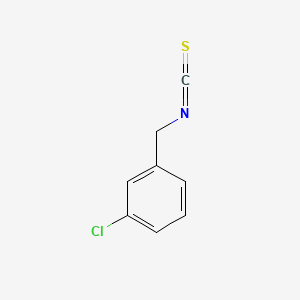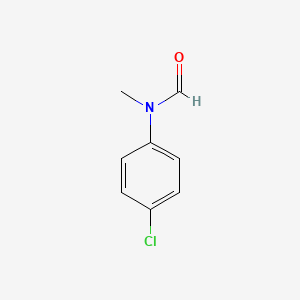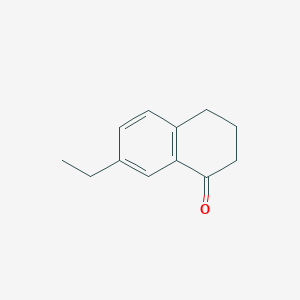
7-Ethyl-1-tetralone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cycloaddition Reactions and Derivative Synthesis
7-Ethyl-1-tetralone has applications in the preparation of heterocyclic mesomeric betaines, which undergo cycloaddition reactions to produce various tetralone derivatives. These reactions and the resultant compounds have significant implications in organic synthesis and medicinal chemistry (Morgan, Ollis, & Stanforth, 2000).
Antimitotic Activity Studies
Research has been conducted to synthesize and evaluate the antimitotic activity of new tetralone acid analogues of podophyllotoxin. These studies involve replacing various groups in podophyllotoxin with elements from tetralone acids, such as 7-Ethyl-1-tetralone, to assess their biological activity, particularly in antimitotic applications (Shivakumar et al., 2014).
Isopropylation and Intermediates for Bioactive Compounds
7-Ethyl-1-tetralone has been explored for its potential in isopropylation reactions. These reactions are significant for synthesizing intermediates that are crucial for the preparation of bioactive compounds, such as phenolic diterpenes with antimicrobial and anthelmintic activities (Banerjee et al., 2019).
Determination Techniques
There has been development in analytical methods for the determination of 7-methoxy-1-tetralone, a compound related to 7-Ethyl-1-tetralone, using high-performance liquid chromatography. This research provides a foundation for analyzing similar compounds in pharmaceutical and chemical research (Yang Jian-yun, 2011).
Mangrove-Derived Fungal Metabolites
Research has been conducted on the isolation of new tetralones from mangrove-derived fungi. These studies focus on discovering new bioactive compounds, including derivatives of tetralones like 7-Ethyl-1-tetralone, which can have various biological effects, such as inhibitory activities against enzymes and cancer cell lines (Liao et al., 2019).
Synthesis of Analogs and Active Compounds
There is significant research in synthesizing and studying the analgesic properties of compounds related to 7-Ethyl-1-tetralone. These studies involve creating analogs of known pain-relief drugs and assessing their effectiveness, providing insights into new therapeutic agents (Crooks & Szyndler, 1980).
Safety And Hazards
Direcciones Futuras
Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), and it presents significant advantages with dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions . This could potentially be applied to the synthesis of 7-Ethyl-1-tetralone in the future.
Propiedades
IUPAC Name |
7-ethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHUHOFPKFAGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CCCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282756 | |
| Record name | 7-ethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1-tetralone | |
CAS RN |
22531-06-2 | |
| Record name | MLS002639183 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-ethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




